molecular formula C16H26O3 B14621068 2,5-Furandione, 3-dodecyl- CAS No. 59426-46-9

2,5-Furandione, 3-dodecyl-

Cat. No.: B14621068
CAS No.: 59426-46-9
M. Wt: 266.38 g/mol
InChI Key: BRLPEEKPYKAERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-dodecyl- typically involves the reaction of maleic anhydride with dodecene. The reaction is carried out under conditions that promote the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction. The reaction can be represented as follows:

Maleic anhydride+Dodecene2,5-Furandione, 3-dodecyl-\text{Maleic anhydride} + \text{Dodecene} \rightarrow \text{2,5-Furandione, 3-dodecyl-} Maleic anhydride+Dodecene→2,5-Furandione, 3-dodecyl-

Industrial Production Methods

Industrial production of 2,5-Furandione, 3-dodecyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and isolation to obtain the compound in high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-dodecyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the dodecyl group

Scientific Research Applications

2,5-Furandione, 3-dodecyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-dodecyl- involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3-methyl-:

    2,5-Furandione, 3-(2-decenyl)dihydro-: This compound has a decenyl group attached to the 3-position of the 2,5-furandione ring.

    Succinic anhydride: A simpler anhydride with no alkyl substituents.

Uniqueness

2,5-Furandione, 3-dodecyl- is unique due to the presence of the long dodecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of surfactants and lubricants.

Properties

IUPAC Name

3-dodecylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLPEEKPYKAERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336540
Record name 2,5-Furandione, 3-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59426-46-9
Record name 2,5-Furandione, 3-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.